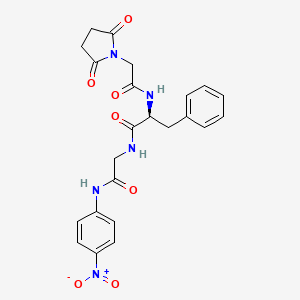

Suc-Gly-Phe-Gly-pNA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Suc-Gly-Phe-Gly-pNA, also known as N-Succinyl-Gly-Gly-Phe-p-nitroanilide, is a substrate used for the assay of chymotrypsin activity and for Streptomyces griseus protease B . .

Synthesis Analysis

While specific synthesis methods for Suc-Gly-Phe-Gly-pNA were not found in the search results, peptide synthesis often involves solid-phase synthesis methods. Automated flow synthesis has been used for peptide-PNA conjugates . The use of Fmoc/Boc protection schemes for both PNA monomers and amino acid building blocks in combination with microwave-assisted solid-phase synthesis has been reported as a convenient procedure for continuous assembly of antisense PNA-peptide conjugates .

Molecular Structure Analysis

Suc-Gly-Phe-Gly-pNA has a molecular formula of C23H25N5O8 . Its molecular weight is 499.47 .

Chemical Reactions Analysis

Suc-Gly-Phe-Gly-pNA is a substrate for the enzyme chymotrypsin . Chymotrypsin cleaves this substrate at specific sites, which can be used to measure the activity of the enzyme .

Physical And Chemical Properties Analysis

Suc-Gly-Phe-Gly-pNA is a solid compound . It is soluble in DMSO . The compound has a molecular weight of 499.47 and a molecular formula of C23H25N5O8 .

科学的研究の応用

- Relevance : Suc-Gly-Phe-Gly-pNA may exhibit similar properties, making it valuable for studying lysosomal function and degradation pathways .

Protease Substrate Assays

Lysosomal Degradation Studies

Peptide-Based Hydrogels

作用機序

Target of Action

Suc-Gly-Phe-Gly-pNA is primarily a substrate for the enzyme chymotrypsin . Chymotrypsin is a digestive enzyme that breaks down proteins in the small intestine. It is synthesized in the pancreas and transported in an inactive form (chymotrypsinogen) to the small intestine, where it is activated.

Mode of Action

The compound interacts with chymotrypsin through a process known as hydrolysis . In this process, chymotrypsin cleaves the peptide bond in the substrate, leading to the formation of smaller peptides and the release of p-nitroaniline .

Result of Action

The hydrolysis of Suc-Gly-Phe-Gly-pNA by chymotrypsin results in the formation of smaller peptides and the release of p-nitroaniline . The released p-nitroaniline forms a yellow chromophore that can be measured spectrophotometrically at 410 nm , providing a convenient method for monitoring chymotrypsin activity.

将来の方向性

Peptides like Suc-Gly-Phe-Gly-pNA have potential applications in various fields, including therapeutics and diagnostics . For instance, disease-associated proteases have been used for the activation of various prodrugs due to their well-characterized catalytic activity and ability to selectively cleave only those substrates that strictly correspond with their active site architecture . This suggests potential future directions for the use of Suc-Gly-Phe-Gly-pNA and similar compounds in the development of novel therapeutic strategies.

特性

IUPAC Name |

(2S)-2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-N-[2-(4-nitroanilino)-2-oxoethyl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O7/c29-19(25-16-6-8-17(9-7-16)28(34)35)13-24-23(33)18(12-15-4-2-1-3-5-15)26-20(30)14-27-21(31)10-11-22(27)32/h1-9,18H,10-14H2,(H,24,33)(H,25,29)(H,26,30)/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHICHMUSRMLOH-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)CC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-3,6-Methanofuro[3,4-b]pyrrole](/img/structure/B573610.png)

![(R)-1-(6-Chlorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B573615.png)

![3,6,8,10-Tetraoxatetracyclo[7.1.0.02,4.05,7]decane](/img/structure/B573624.png)

![2(1H)-Pyrimidinone, 4-amino-1-(tetrahydro-3,4-dihydroxy-2-furanyl)-, [2S-(2alpha,3ba,4ba)]- (9CI)](/img/no-structure.png)